molecular formula C14H8Br2O3 B12902892 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one CAS No. 6315-30-6

3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one

Cat. No.: B12902892
CAS No.: 6315-30-6
M. Wt: 384.02 g/mol
InChI Key: LLLCIRGUKCTSAR-UHFFFAOYSA-N
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Description

3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one is a complex organic compound with the molecular formula C20H10Br4O3 It is characterized by the presence of multiple bromine atoms and a hydroxyphenyl group attached to an isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one typically involves the bromination of a hydroxyphenyl isobenzofuranone precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent. The process may require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,5-Dibromo-4-oxophenyl)isobenzofuran-1(3H)-one.

    Reduction: Formation of this compound with reduced bromine atoms.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxy group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dibromo-4-methoxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.

    3-(3,5-Dichloro-4-hydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with chlorine atoms instead of bromine atoms.

    3-(3,5-Dibromo-4-hydroxyphenyl)benzofuran: Similar structure but without the isobenzofuranone core.

Uniqueness

3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one is unique due to the presence of multiple bromine atoms and a hydroxy group, which confer distinct chemical reactivity and potential biological activity. Its isobenzofuranone core also differentiates it from other similar compounds, providing unique structural and functional properties.

Properties

CAS No.

6315-30-6

Molecular Formula

C14H8Br2O3

Molecular Weight

384.02 g/mol

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H8Br2O3/c15-10-5-7(6-11(16)12(10)17)13-8-3-1-2-4-9(8)14(18)19-13/h1-6,13,17H

InChI Key

LLLCIRGUKCTSAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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